![molecular formula C13H18O B14717191 [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene CAS No. 13645-22-2](/img/structure/B14717191.png)
[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene: is an organic compound characterized by the presence of a benzene ring substituted with a prop-1-en-1-yl group and a 2-methylpropoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the reaction of benzene with 3-(2-methylpropoxy)prop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired compound.
化学反应分析
Types of Reactions:
Oxidation: [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
科学研究应用
Chemistry: [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its ability to undergo various chemical reactions makes it a versatile building block for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and coatings.
作用机制
The mechanism of action of [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the formation of new products. The specific pathways involved depend on the nature of the enzyme and the reaction conditions.
相似化合物的比较
- [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene
- [3-(2-Ethylpropoxy)prop-1-EN-1-YL]benzene
- [3-(2-Propylpropoxy)prop-1-EN-1-YL]benzene
Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of the 2-methylpropoxy group. This group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity in various chemical reactions. Additionally, the steric effects of the 2-methylpropoxy group can impact the compound’s interactions with enzymes and other molecular targets, making it a valuable tool for studying structure-activity relationships.
属性
CAS 编号 |
13645-22-2 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
3-(2-methylpropoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3 |
InChI 键 |
UUZKKBVIRZZQLN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COCC=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


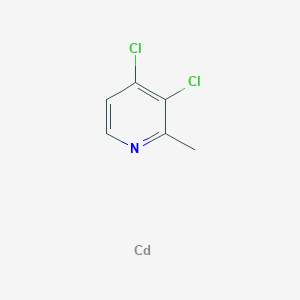
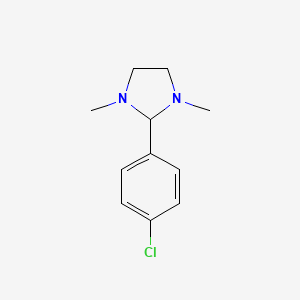
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
phosphanium bromide](/img/structure/B14717137.png)
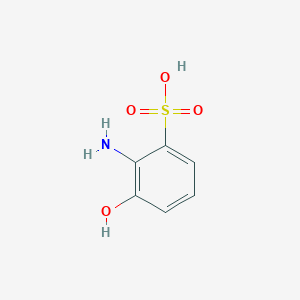


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)
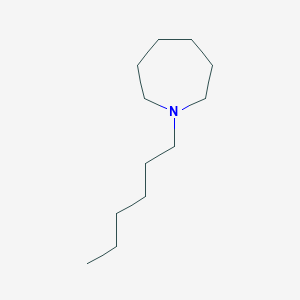

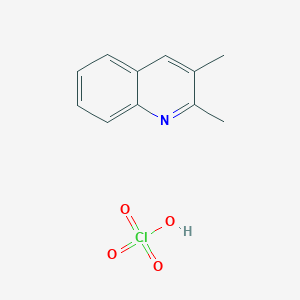
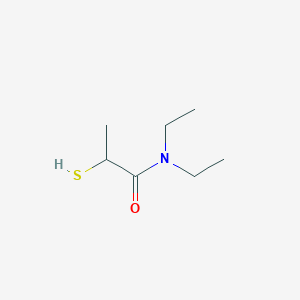

![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
